Maleanilic acid, p-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Chemistry: Synthesis of Substituted N-phenylmaleimides

Summary of the Application: Maleanilic acid, p-methyl- is used in the synthesis of substituted N-phenylmaleimides . These are a class of very expensive precursors of considerable interest due to their biological properties and use as intermediates in synthesis .

Methods of Application: The synthesis involves a two-step process starting from maleic anhydride and a substituted aniline . The first step is an amine acylation of aniline to produce maleanilic acid . The maleanilic acid is then converted to N-phenylmaleimide . The N-phenylmaleimide is used as the dienophile in a Diels–Alder reaction with furan .

Results or Outcomes: The synthesis described produces a substituted N-phenylmaleimide efficiently . The experiment exposes students to the green chemistry principles of atom economy, use of safer chemicals, design for energy efficiency, waste reduction, and inherently safer chemistry for accident prevention .

Medicinal Chemistry: In Silico Studies as Possible SARS-CoV-2 Main Protease Inhibitors

Summary of the Application: Organoselenium-based maleanilic acids have been synthesized and studied as possible SARS-CoV-2 Main Protease inhibitors .

Methods of Application: The synthesis of organic selenide-based maleanilic acids was carried out in good yields (up to 95%) . Their structural identities were elucidated by spectroscopic techniques (e.g., IR, 1H- & 13C-NMR, and MS) . A molecular docking tool was employed to investigate the organic selenides’ ability to inhibit the SARS-CoV-2 Mpro target .

Results or Outcomes: Organic selenides exhibited promising binding affinities to the SARS-CoV-2 Mpro receptor . Molecular dynamics simulations were also carried out for 200 ns to evaluate the exact behavior of the most active compound within the Mpro binding pocket of SARS-CoV-2 compared with its co-crystallized inhibitor .

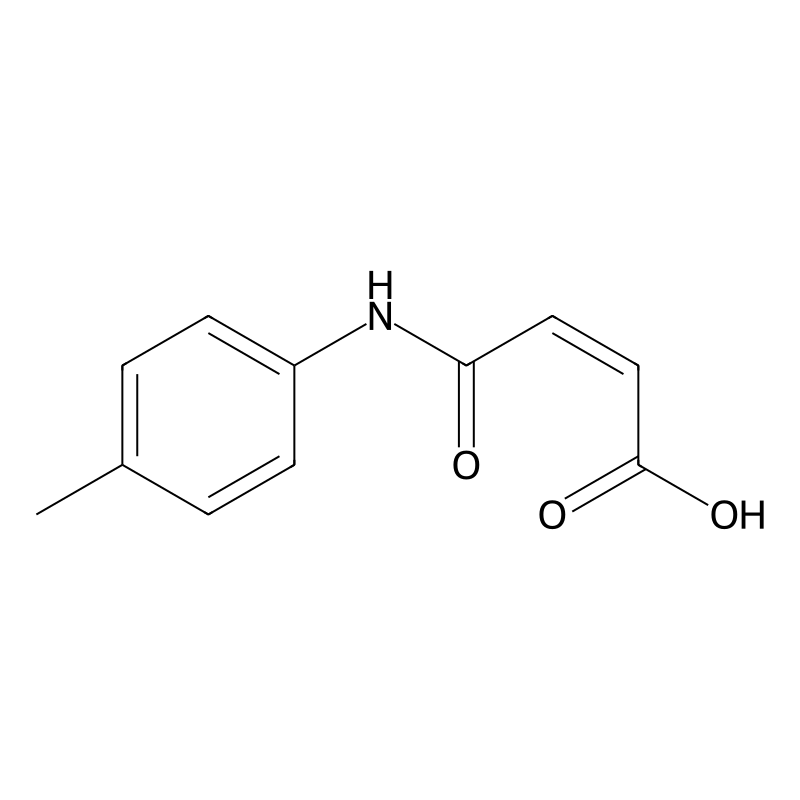

Maleanilic acid, p-methyl- is an organic compound classified as an arylsubstituted maleamic acid. Its chemical formula is CHN, and it features a conjugated structure that includes a maleic acid moiety and a p-methylaniline group. The maleic acid portion contains a double bond between two carbon atoms and a carboxylic acid group (COOH), while the p-methylaniline introduces an aromatic ring and an amine group (NH) into the molecule. This unique structure allows for various

There is no documented information on the specific mechanism of action of PMMA in any biological system.

- Hydrolysis: Under acidic or basic conditions, the amide bond between the maleic acid and p-methylaniline groups can break down, yielding maleic acid and p-methylaniline.

- Condensation Reactions: The maleic acid moiety can react with nucleophiles (e.g., amines, alcohols) to form new amides or esters. This property is particularly useful in synthesizing substituted N-phenylmaleimides .

- Formation of Metal Complexes: Maleanilic acid can form complexes with transition metals such as cobalt(II), nickel(II), and copper(II). Thermodynamic parameters like stability constants have been studied in relation to these complexes .

The synthesis of maleanilic acid, p-methyl- typically involves:

- Starting Materials: Maleic anhydride and p-methylaniline.

- Two-Step Process:

This method has been optimized for efficiency, yielding high purity levels of the compound.

Maleanilic acid, p-methyl- has several notable applications:

- Synthesis of Substituted Compounds: It serves as a precursor in the synthesis of substituted N-phenylmaleimides, which have diverse applications in organic chemistry .

- Potential Antiviral Agent: Its derivatives have been explored for their potential as inhibitors against viral proteases, particularly in the context of SARS-CoV-2 .

Research on interaction studies involving maleanilic acid, p-methyl- primarily focuses on its ability to form complexes with transition metals. These studies assess parameters such as stability constants and thermodynamic properties during complex formation with various metal ions . Additionally, investigations into its derivatives' binding affinities to viral proteins highlight its potential therapeutic uses.

Maleanilic acid, p-methyl- shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Maleic Acid | CHO | Dicarboxylic acid; no amine group |

| Aniline | CHN | Aromatic amine; lacks maleic structure |

| N-Phenylmaleimide | CHN | Derived from maleanilic acid; used in polymers |

| 4-Chloromaleanilic Acid | CHClNO | Chlorine substitution; affects reactivity |

Uniqueness of Maleanilic Acid, p-Methyl-

Maleanilic acid, p-methyl- is unique due to its combination of both the maleic acid moiety and the para-substituted aromatic amine. This structure allows it to participate in diverse